molecular formula C22H21N3O4S2 B3297826 2-(4-(Indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 896311-12-9

2-(4-(Indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B3297826
CAS No.: 896311-12-9
M. Wt: 455.6 g/mol
InChI Key: GOTBHOPSGRCHMP-UHFFFAOYSA-N
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Description

2-(4-(Indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound features a thiophene ring substituted with methyl groups and a carboxamide group, along with a benzamido group linked to an indolin-1-ylsulfonyl moiety. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indolin-1-ylsulfonyl moiety. Subsequent steps may include the formation of the benzamido group and the attachment of the thiophene ring with the appropriate methyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. Large-scale production would also require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity can be explored for potential therapeutic uses, such as in the treatment of diseases or as a tool in biochemical assays.

  • Medicine: The compound may have potential as a drug candidate, particularly in the development of new treatments for various conditions.

  • Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

This compound can be compared with other similar compounds that share structural similarities or functional groups. Some similar compounds might include other thiophene derivatives, benzamides, or indole derivatives. The uniqueness of this compound lies in its specific combination of functional groups and the potential for unique biological activities.

Comparison with Similar Compounds

  • Thiophene-3-carboxamide derivatives

  • Benzamide derivatives

  • Indole-1-sulfonyl derivatives

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Properties

IUPAC Name

2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-13-14(2)30-22(19(13)20(23)26)24-21(27)16-7-9-17(10-8-16)31(28,29)25-12-11-15-5-3-4-6-18(15)25/h3-10H,11-12H2,1-2H3,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTBHOPSGRCHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-(Indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide
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2-(4-(Indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide
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2-(4-(Indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide
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2-(4-(Indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide
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2-(4-(Indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide
Reactant of Route 6
2-(4-(Indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide

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